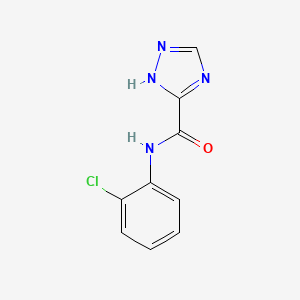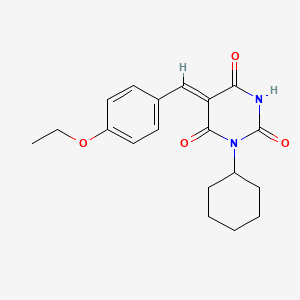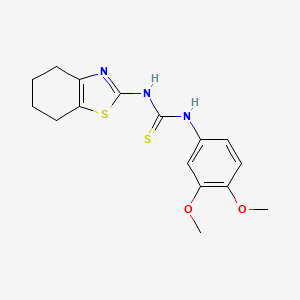
N-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as CCT or Carboxamido-triazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various fields of research, including cancer treatment, neurological disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of CCT involves the inhibition of certain enzymes that are crucial for the survival and proliferation of cancer cells and the development of neurological disorders. CCT has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), which play a crucial role in the development of cancer and neurological disorders.
Biochemical and Physiological Effects:
CCT has been shown to have various biochemical and physiological effects. Studies have shown that CCT can induce apoptosis in cancer cells by activating certain pathways that are involved in the apoptotic process. CCT has also been shown to reduce inflammation by inhibiting the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
CCT has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in experiments. CCT is also relatively non-toxic and has low side effects, making it a safe compound for use in laboratory experiments.
However, there are also limitations to the use of CCT in laboratory experiments. One of the limitations is that CCT has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, CCT can be expensive to synthesize, which can limit its availability for use in experiments.
Orientations Futures
There are several future directions for research on CCT. One potential direction is to further explore its potential applications in cancer treatment. Studies can focus on identifying the specific types of cancer that CCT is most effective against and developing new formulations of CCT that can be used in clinical trials.
Another potential direction is to explore the potential applications of CCT in the treatment of neurological disorders. Studies can focus on identifying the specific mechanisms by which CCT inhibits the activity of enzymes involved in neurodegeneration and developing new formulations of CCT that can be used in clinical trials.
Overall, CCT is a promising compound that has shown potential applications in various fields of scientific research. Further research is needed to fully explore its potential and develop new formulations that can be used in clinical trials.
Méthodes De Synthèse
The synthesis of CCT involves the reaction of 2-chlorobenzoyl chloride with sodium azide, followed by the reaction of the resulting 2-chlorobenzoyl azide with triethylamine and carbon dioxide. The product is then purified through recrystallization to obtain pure CCT.
Applications De Recherche Scientifique
CCT has been extensively studied for its potential applications in scientific research. One of the most promising applications of CCT is in the field of cancer treatment. Studies have shown that CCT can inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of certain enzymes that are crucial for cancer cell survival.
CCT has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that CCT can inhibit the activity of certain enzymes that are involved in the development of these disorders, thereby reducing the risk of neurodegeneration.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)13-9(15)8-11-5-12-14-8/h1-5H,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUWKVRRYGDANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)





![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

